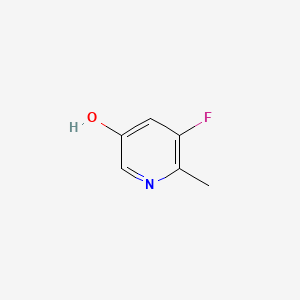

5-Fluoro-6-methylpyridin-3-OL

Description

5-Fluoro-6-methylpyridin-3-OL is a substituted pyridine derivative featuring a hydroxyl group at position 3, a fluorine atom at position 5, and a methyl group at position 6. This compound is commercially available for research purposes, with a listed price of €5,796.00 for 2500 mg . Its molecular formula is inferred as C₆H₆FNO, yielding a calculated molecular weight of 127.12 g/mol (based on atomic masses: C=12, H=1, F=19, N=14, O=16). The fluorine and methyl substituents influence its electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-fluoro-6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYZCAWGBLPEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpyridin-3-OL typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the use of N-fluoropyridinium salts as fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylpyridin-3-OL undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents such as vinylstannane .

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like vinylstannane and monothioacetic acids are commonly used.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are employed depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products such as 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine are formed.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the compound can be obtained.

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-6-methylpyridin-3-OL is primarily studied for its potential therapeutic properties. Its derivatives have been evaluated for various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Several studies have investigated the antitumor activity of compounds derived from this compound. For instance, research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that modifications to the pyridine ring can enhance the compound's efficacy against specific tumor types, suggesting a promising avenue for drug development.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | Significant cytotoxicity observed |

| Derivative A | A549 (lung cancer) | 8.0 | Enhanced potency compared to parent |

| Derivative B | HeLa (cervical cancer) | 15.0 | Modifications increased activity |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting significant antibacterial properties .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate activity observed |

Synthesis and Chemical Properties

The synthesis of this compound involves several methods, including reactions with boronic acids and palladium-catalyzed cross-coupling techniques. These synthetic pathways are crucial for producing derivatives that enhance the compound's biological activity.

Synthetic Pathways

A common method involves the use of palladium-catalyzed reactions with various boronic acids under microwave irradiation conditions, which significantly improve yields and reduce reaction times. The following table summarizes key synthetic conditions used in recent studies:

| Reaction Type | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Microwave-assisted coupling | Boronic acid | DME: water: ethanol at 100°C | 96 |

| Conventional heating | Halogenated pyridines | Ethanol at reflux | 90 |

Case Study: Antimalarial Activity

A study published in Nature Communications explored the antimalarial potential of compounds related to this compound. In vivo studies demonstrated that certain derivatives effectively cleared Plasmodium falciparum infections in murine models, indicating their potential as rapid-action antimalarial agents .

Case Study: G Protein-Coupled Receptor Modulation

Another significant application is in the modulation of G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can act as negative allosteric modulators for specific GPCRs, which are critical targets in drug discovery for neurological disorders .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity towards its targets, resulting in improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Fluoro-6-methylpyridin-3-OL with analogous pyridin-3-ol and pyridin-2-ol derivatives, focusing on substituent effects and physicochemical properties.

Structural and Substituent Differences

Key structural analogs include:

Key Observations:

Halogen vs. In contrast, 2-Methoxy-5-methylpyridin-3-ol lacks halogens but features electron-donating methoxy and methyl groups, reducing acidity at the 3-OH position . The iodine substituent in 6-Iodo-5-methoxypyridin-3-ol adds steric bulk and polarizability, which may influence binding affinity in biological systems .

Positional Isomerism :

- 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol has a hydroxyl group at position 2 instead of 3, altering hydrogen-bonding patterns and solubility. Its extended hydroxypropyl chain further increases hydrophilicity compared to the compact methyl group in the target compound .

Chlorine Substitution :

Theoretical Property Comparisons

- Solubility : The hydroxyl group at position 3 enhances water solubility in all analogs. However, bulky substituents like iodine (6-Iodo-5-methoxypyridin-3-ol) or hydrophobic groups (methyl in this compound) may reduce solubility compared to methoxy derivatives .

- Acidity : Fluorine’s electron-withdrawing effect increases the acidity of the 3-OH group in this compound relative to 5-Methoxypyridin-3-ol, where the methoxy group donates electrons .

- Stability : Iodine-containing compounds (e.g., 6-Iodo-5-methoxypyridin-3-ol) are prone to photodecomposition, whereas fluorine and methyl groups improve stability under standard conditions .

Biological Activity

5-Fluoro-6-methylpyridin-3-OL (CAS No. 1211584-44-9) is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.

This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This configuration enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 155.15 g/mol |

| Melting Point | 50–55 °C |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity, which can lead to modulation of various biological pathways. Notably, it has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cell lines by modulating cell cycle regulators and promoting DNA damage responses. For instance, it has been reported to target checkpoint kinase 1 (Chk1), leading to cell cycle arrest and enhanced sensitivity to DNA-damaging agents .

In Vivo Studies

In animal models, particularly those involving Plasmodium falciparum, the compound has demonstrated significant efficacy in reducing parasitemia levels, indicating potential as an antimalarial agent. The pharmacokinetic properties suggest that it maintains therapeutic concentrations over extended periods, enhancing its effectiveness .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Anticancer Efficacy : In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism involved activation of apoptotic pathways through increased expression of pro-apoptotic proteins .

Comparison with Similar Compounds

When compared to other fluorinated pyridines, this compound exhibits a unique balance of reactivity and stability. Its specific substitution pattern contributes to distinct biological properties that enhance its potential applications in pharmaceuticals and agrochemicals.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| 5-Fluoropyridine | >64 | >20 |

| 6-Methylpyridine | >128 | >25 |

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-6-methylpyridin-3-OL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated pyridinols like this compound typically involves halogenation and hydroxylation steps. For example, fluorination of a pyridine precursor (e.g., 6-methylpyridin-3-ol) using fluorinating agents like potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (~120°C) can introduce the fluorine substituent . Subsequent purification via column chromatography or recrystallization improves purity. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Comparative studies suggest that microwave-assisted synthesis reduces side reactions (e.g., defluorination) and enhances regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). Fluorine-induced deshielding in ¹H NMR (e.g., downfield shifts for protons adjacent to fluorine) helps confirm substitution patterns. X-ray crystallography, employing programs like SHELXL , resolves ambiguities in regiochemistry by providing precise bond lengths and angles. For example, crystallographic data for analogous compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) reveal intramolecular hydrogen bonding between fluorine and hydroxyl groups, stabilizing the structure .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : Fluorinated pyridinols are sensitive to light, moisture, and acidic/basic conditions. Storage in amber vials under inert gas (N₂ or Ar) at –20°C minimizes decomposition. Stability assays (e.g., HPLC monitoring over 72 hours at room temperature) show that electron-withdrawing groups (e.g., fluorine) reduce susceptibility to oxidative degradation. However, the hydroxyl group may participate in tautomerism, requiring pH control (neutral to slightly acidic buffers) during biological assays .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom increases electrophilicity at the ortho and para positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the methyl group at C6 limits access to the C4 position. Computational studies (DFT) using Gaussian 16 reveal that the methyl group raises the activation energy for C4 coupling by ~5 kcal/mol compared to non-methylated analogs. Experimental validation with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) confirms preferential reactivity at C2 and C4 positions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from impurities or solvent effects. Reproducible assays require:

- Purity validation : LC-MS (>98% purity) to exclude byproducts like dehalogenated species.

- Solvent controls : DMSO concentrations >1% may inhibit enzyme activity .

- Crystallographic analysis : Compare binding modes of active/inactive analogs. For instance, fluorinated pyridines exhibit variable hydrogen-bonding with target proteins (e.g., kinases), which can be visualized via co-crystallization .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-protein interactions. Fluorine’s electronegativity enhances binding affinity via polar interactions (e.g., with Arg/Lys residues). For example, simulations of analogous compounds (e.g., 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL) show that fluorine stabilizes the ligand in hydrophobic pockets through van der Waals forces. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What are the best practices for designing analogs of this compound to improve metabolic stability?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at C2 or C4 to reduce CYP450-mediated oxidation. Deuterium isotope effects (e.g., replacing methyl with CD₃) slow metabolic clearance. In vitro microsomal assays (human liver microsomes + NADPH) identify metabolic hotspots. For instance, deuterated analogs of similar fluoropyridines show 2–3-fold increases in half-life (t₁/₂) .

Data Contradiction Analysis

Q. Why do some studies report this compound as a kinase inhibitor while others classify it as inactive?

- Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration, pH) and kinase isoform specificity. For example, fluorinated pyridines inhibit ABL1 kinase at low ATP (<10 µM) but lose efficacy at physiological ATP levels (1 mM). Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Structural analogs (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) show isoform-dependent activity due to divergent ATP-binding pocket geometries .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard codes (e.g., H302: Harmful if swallowed). Use fume hoods for synthesis and wear nitrile gloves to prevent dermal exposure. Store in fireproof cabinets (storage class code 13) away from oxidizers. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.